Para-Benzoylamino Derivative Shows 9.8-fold Superior Aldose Reductase Inhibition Over Closest Analog
In a direct head-to-head study of N-[[(substituted amino)phenyl]sulfonyl]glycine derivatives, the 4-benzoylamino analog (structurally incorporating the target compound's key substructure) demonstrated an IC50 of 0.41 µM against rat lens aldose reductase. This is significantly more potent than the 4-acetylamino analog (IC50 = 4.0 µM) and the 4-benzylamino analog (IC50 = 5.6 µM), representing a 9.8-fold and 13.7-fold improvement in inhibitory potency, respectively . The study concludes that the additional carbonyl and aromatic ring of the benzoyl group are critical for binding to complementary sites on the enzyme .
| Evidence Dimension | Inhibitory potency against rat lens aldose reductase |
|---|---|
| Target Compound Data | IC50 = 0.41 µM (for the 4-benzoylamino derivative containing the target compound's core substructure) |
| Comparator Or Baseline | 4-acetylamino analog (IC50 = 4.0 µM); 4-benzylamino analog (IC50 = 5.6 µM) |
| Quantified Difference | 9.8-fold more potent than 4-acetylamino; 13.7-fold more potent than 4-benzylamino |
| Conditions | In vitro enzyme inhibition assay using aldose reductase from rat lens |
Why This Matters
This data provides direct, quantitative justification for selecting the benzoylamino-substituted scaffold over its common acetylamino or benzylamino analogs when targeting aldose reductase, a key enzyme in diabetic complications.
